6-((4-(4-methoxyphenyl)-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
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Description
6-((4-(4-methoxyphenyl)-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H26N6O4S and its molecular weight is 470.55. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Heterocyclic Compound Development
Research on related compounds highlights the importance of chemical synthesis in developing new heterocyclic compounds with potential for various applications, including pharmacological activities. Studies demonstrate the synthesis of novel compounds through strategic reactions, yielding products with anti-inflammatory, analgesic, and other biological activities (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020; M. Saçmacı, Mustafa Sa肯ac, A. Alkan, 2008). These efforts underscore the role of innovative chemical synthesis in exploring new therapeutic agents and functional materials.
Exploration of Electron Transport and Material Properties
The synthesis and characterization of n-type conjugated polyelectrolytes for electron transport in polymer solar cells exemplify the chemical compound's relevance to material science (Lin Hu, Feiyan Wu, Chunquan Li, 2015). This research direction not only broadens the understanding of electronic materials but also contributes to the development of more efficient energy solutions.
Supramolecular Chemistry and Drug Design
Further applications are found in supramolecular chemistry, where novel pyrimidine derivatives serve as ligands for creating hydrogen-bonded supramolecular assemblies, illustrating the compound's utility in designing new molecular architectures with potential applications in nanotechnology and drug delivery systems (M. Fonari, Y. Simonov, 2004).
Properties
IUPAC Name |
6-[[4-(4-methoxyphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O4S/c1-14-7-9-27(10-8-14)20(30)13-33-22-26-25-18(11-15-12-19(29)24-21(31)23-15)28(22)16-3-5-17(32-2)6-4-16/h3-6,12,14H,7-11,13H2,1-2H3,(H2,23,24,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDPIIKORRDSRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)CC4=CC(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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